molecular formula C8H24HfN4 B035259 Tetrakis(dimethylamido)hafnium(IV) CAS No. 19782-68-4

Tetrakis(dimethylamido)hafnium(IV)

Cat. No.: B035259
CAS No.: 19782-68-4
M. Wt: 354.79 g/mol
InChI Key: ZYLGGWPMIDHSEZ-UHFFFAOYSA-N
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Description

Tetrakis(dimethylamido)hafnium(IV) is an organometallic compound consisting of a central hafnium atom surrounded by four dimethylamido ligands. This compound is commonly used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to produce high-quality hafnium oxide thin films .

Scientific Research Applications

Mechanism of Action

Target of Action

Tetrakis(dimethylamido)hafnium(IV), also known as Hafnium, tetrakis(dimethylamino)- or TDMAH, is an organometallic compound . The primary target of this compound is the deposition of hafnium oxide thin films for advanced semiconductor devices .

Mode of Action

TDMAH is commonly used as a Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) precursor . It interacts with its targets by depositing high-quality hafnium oxide thin films . The compound consists of a central hafnium atom (Hf) surrounded by four dimethylamido ligands (NMe 2) .

Biochemical Pathways

The specific biochemical pathways affected by TDMAH are related to the deposition of hafnium oxide thin films . These thin films are crucial in the manufacturing of advanced semiconductor devices .

Pharmacokinetics

While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TDMAH are not typically discussed in the context of pharmacokinetics, it’s important to note that the compound is a low-melting solid with a density of 1.098 g/mL at 25 °C .

Result of Action

The result of TDMAH’s action is the production of high-quality hafnium oxide thin films . These films are used in advanced semiconductor devices . The compound can also be used to fabricate polymer-derived ceramic nanocomposites .

Action Environment

TDMAH is sensitive to environmental factors. It’s a moisture-sensitive compound that should be stored in a cold environment . Additionally, it’s important to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . These precautions help to maintain the compound’s action, efficacy, and stability.

Safety and Hazards

Tetrakis(dimethylamido)hafnium(IV) may be harmful if inhaled, absorbed through skin, or swallowed . It causes skin burns and eye burns . It is also classified as a flammable solid and in contact with water releases flammable gas .

Future Directions

Tetrakis(dimethylamido)hafnium(IV) is used as an atomic layer deposition (ALD) precursor for the deposition of hafnium oxide thin films for advanced semiconductor devices . This suggests that it will continue to play a significant role in the development of advanced semiconductor devices in the future.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Tetrakis(dimethylamido)hafnium(IV) can be achieved through a ligand exchange reaction using Hafnium(IV) tetrachloride and dimethylamine in a solvent.", "Starting Materials": [ "Hafnium(IV) tetrachloride", "Dimethylamine" ], "Reaction": [ "To a stirred solution of Hafnium(IV) tetrachloride in a solvent, dimethylamine is added dropwise.", "The solution is heated and stirred for several hours to allow for ligand exchange to occur.", "The resulting solution is filtered and the solvent is removed under reduced pressure.", "The solid residue is washed with a suitable solvent and dried under vacuum to yield Tetrakis(dimethylamido)hafnium(IV)." ] }

CAS No.

19782-68-4

Molecular Formula

C8H24HfN4

Molecular Weight

354.79 g/mol

IUPAC Name

dimethylazanide;hafnium(4+)

InChI

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Pictograms

Flammable; Corrosive

Origin of Product

United States

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